molecular formula C12H6Br2N2 B009566 3,8-Dibromo-1,10-phenanthroline CAS No. 100125-12-0

3,8-Dibromo-1,10-phenanthroline

Cat. No. B009566
M. Wt: 338 g/mol
InChI Key: IDWJREBUVYSPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3,8-Dibromo-1,10-phenanthroline can be synthesized through dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline with a zerovalent nickel complex, resulting in a polymer with a molecular weight of 6800 and an electrochemical reduction potential of 2.24 V vs Ag/Ag+ (Saitoh & Yamamoto, 1995). Moreover, novel and simple methods have been developed for its synthesis, utilizing sulfur dichloride as a catalyst for the bromination of 1,10-phenanthroline, demonstrating the crucial role of this catalyst in achieving the brominated compounds (Výprachtický et al., 2014).

Molecular Structure Analysis

The molecular structure of 3,8-dibromo-1,10-phenanthroline exhibits significant versatility in coordination chemistry, enabling the formation of various metal complexes. For example, the compound has been used to construct cadmium(II) and zinc(II) coordination polymers with chiral ligands, demonstrating different molecular conformations and coordination modes (Wang et al., 2009).

Chemical Reactions and Properties

This compound participates in diverse chemical reactions due to its halogenated phenanthroline structure. It serves as a versatile precursor for macrocyclic oligophenanthrolines and exhibits various bridging fashions in the construction of homochiral coordination polymers (Schmittel & Ammon, 1998).

Physical Properties Analysis

The electrochemical and physical properties of 3,8-dibromo-1,10-phenanthroline and its derivatives have been extensively studied. The electrochemical behavior, particularly the redox active derivatives like 1,10-phenanthroline-5,6-dione, illustrates the compound's significant role in the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Chemical Properties Analysis

3,8-Dibromo-1,10-phenanthroline's chemical properties, such as its ability to form complexes with metal ions, underscore its importance in coordination chemistry. Its role in the synthesis of chromium(III) complexes using proton-transfer compounds highlights its utility in creating compounds with potential applications in material science and catalysis (Moghimi et al., 2005).

Scientific Research Applications

1. Direct Alkylation and Phenylation

  • Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in reactions with alkyl and phenyl Grignard reagents, leading to alkylation and phenylation at the 2-position of 1,10-phenanthroline .
  • Methods of Application: The prepared 2-alkyl-1,10-phenanthroline forms a 1:1 complex with Cu (II) and serves as a starting material for poly (2-alkyl-1,10-phenanthroline-3,8-diyl) .
  • Results or Outcomes: The reactions led to the formation of 2-alkyl-1,10-phenanthroline, which can be used as a starting material for further chemical synthesis .

2. Synthesis of Phen-based Periodic Mesoporous Organosilica

  • Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in the synthesis of a Phen-based periodic mesoporous organosilica (Phen-PMO) with the Phen moieties being directly incorporated into the organosilica framework .
  • Methods of Application: The Phen-PMO precursor, 3,8-bis [(triisopropoxysilyl)methyl]-1,10-phenanthroline (1a), was prepared via the Kumada–Tamao–Corriu cross-coupling of 3,8-dibromo-1,10-phenanthroline and [(triisopropoxysilyl)methyl]magnesium chloride .
  • Results or Outcomes: The co-condensation of 1a and 1,2-bis (triethoxysilyl)ethane in the presence of P123 as the template surfactant afforded Phen-PMO 3 with an ordered 2-D hexagonal mesoporous structure .

3. Transition-Metal-Catalyzed Functionalization

  • Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used in transition-metal-catalyzed reactions. These reactions expand the range of available phenanthroline derivatives .
  • Methods of Application: The experimental procedures involve the use of halo-1,10-phenanthrolines in transition-metal-catalyzed reactions .
  • Results or Outcomes: The reactions allow for the functionalization of 1,10-phenanthrolines and their complexes, leading to a variety of derivatives with diverse and attractive structural, optical, magnetic, electrochemical, and catalytic properties .

4. Pharmaceutical Synthesis

  • Summary of Application: 3,8-Dibromo-1,10-phenanthroline is used as a synthesis intermediate in pharmaceutical chemistry .
  • Methods of Application: The specific methods of application in pharmaceutical synthesis can vary widely depending on the target compound .
  • Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in pharmaceutical synthesis can lead to a variety of medicinal compounds .

5. Formation of Novel Ruthenium Complexes

  • Summary of Application: 3,8-Dibromo-1,10-phenanthroline derivatives are used for the formation of novel ruthenium complexes .
  • Methods of Application: The specific methods of application can vary widely depending on the target compound .
  • Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in the formation of novel ruthenium complexes can lead to a variety of inorganic compounds .

6. Development of Supramolecular Assemblies

  • Summary of Application: 1,10-Phenanthrolines, including 3,8-Dibromo-1,10-phenanthroline, are among the most demanding N-ligands to develop supramolecular assemblies .
  • Methods of Application: The specific methods of application can vary widely depending on the target compound .
  • Results or Outcomes: The use of 3,8-Dibromo-1,10-phenanthroline in the development of supramolecular assemblies can lead to a variety of supramolecular structures .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed .

Future Directions

These 1,10-phenanthroline derivatives are used for the formation of novel ruthenium complexes . The synthesized compounds could serve as a starting material for poly (2-alkyl-1,10-phenanthroline-3,8-diyl), indicating potential applications in the field of materials science .

properties

IUPAC Name

3,8-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWJREBUVYSPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903215
Record name NoName_3838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-1,10-phenanthroline

CAS RN

100125-12-0
Record name 3,8-Dibromo-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 4
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
3,8-Dibromo-1,10-phenanthroline

Citations

For This Compound
270
Citations
T Yamamoto, K Anzai, T Iijima, H Fukumoto - Macromolecules, 2004 - ACS Publications
1, 10-Phenanthroline, Phen, is an attractive π-conjugated ligand, 1, 2 and various metal complexes of Phen and its derivatives (eg, metal complexes for electroluminescence diodes) 2b-…
Number of citations: 19 pubs.acs.org
D Tzalis, Y Tor, F Salvatorre, SJ Siegel - Tetrahedron letters, 1995 - Elsevier
Br2 Br +Br r Page 1 Pergamon 0040-4039(95)00572-2 Tetrahedron Letters, Vol. 36, No. 20, pp. 3489-3490, 1995 Elsevier Science Ltd Printed in Great Britain 0040-4039/95 $9.50+0.00 …
Number of citations: 134 www.sciencedirect.com
F Xu, B Hu, T Tao, W Huang - Structural Chemistry, 2011 - Springer
Three copper(II), one zinc(II), and one ferrous(II) complexes having 3-bromo or 3,8-dibromo-1,10-phenanthroline ligand with different metal/ligand molar ratios, formulated as [Cu(3-…
Number of citations: 6 link.springer.com
J Yang, WS Oh, IA Elder, N Leventis… - Synthetic …, 2003 - Taylor & Francis
We report a new application of the Suzuki-Miyaura reaction whereas two bifunctional reactants, 3,8-dibromo-1,10-phenanthroline and 3,5-diethynylheptyloxylbenzene (9), yield 3,8-bis(3…
Number of citations: 8 www.tandfonline.com
H Fukumoto, Y Kase, T Koizumi, T Yamamoto - Reactive and Functional …, 2014 - Elsevier
π-Conjugated polymers consisting of 1,10-phenanthroline units and crown ether subunits (Poly-1, Poly-2, and Poly-3) were prepared by dehalogenation polycondensation of the …
Number of citations: 2 www.sciencedirect.com
D Výprachtický, D Kaňková, V Pokorná… - Australian Journal of …, 2014 - CSIRO Publishing
A novel, simple, and reasonably efficient synthesis of 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,…
Number of citations: 5 www.publish.csiro.au
M Karnahl, S Krieck, H Görls, S Tschierlei, M Schmitt… - 2009 - Wiley Online Library
The palladium‐catalysed cross‐coupling reaction between 3,8‐dibromo‐1,10‐phenanthroline with phenylacetylene or 3,5‐bis(trifluoromethyl)phenylboronic acid gives good yields of …
T Yamamoto, Y Saitoh, K Anzai, H Fukumoto… - …, 2003 - ACS Publications
π-Conjugated poly(1,10-phenanthroline-3,8-diyl), PPhen, and its 5,6-dialkoxy derivatives, PPhen(5,6-OR)s, have been synthesized by using an organometallic polycondensation with a …
Number of citations: 66 pubs.acs.org
I Nohara, A Keller, N Tarassenko, A Prescimone… - Inorganics, 2020 - mdpi.com
A series of [Cu(P^P)(N^N)][PF 6 ] compounds are reported in which N^N is 2,9-dibromo-1,10-phenanthroline (2,9-Br 2 phen), 3,8-dibromo-1,10-phenanthroline (3,8-Br 2 phen) or 4,7-…
Number of citations: 9 www.mdpi.com
J Yang, A Dass, C Sotiriou-Leventis, DS Tyson… - Inorganica chimica …, 2005 - Elsevier
A large bathochromic shift (⩾50 nm) and emission in the near infrared is observed by attaching arylethynyl groups at the 3,8-positions of the 1,10-phenanthroline ligand (phen) of [Os(…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.